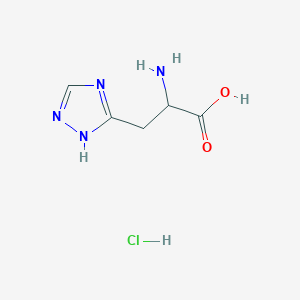![molecular formula C7H5ClIN3 B13567810 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively, and a methyl group at the 2nd position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves multi-step processes. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This reaction is carried out using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2 at high pressure (40 atm) and temperature (120°C) for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more accessible catalysts, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclocondensation: This reaction involves the formation of new rings by reacting with amidoximes or amidines.
Common Reagents and Conditions
Palladium Catalysts: Used in carbonylation reactions.
Trifluoroacetic Anhydride or Ethyl Chloroformate: Used in cyclocondensation reactions.
Acetoacetate or Ethyl Ethoxymethylidenemalonate: Used to synthesize new derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized to create compounds with potential biological activities .
Applications De Recherche Scientifique
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, influencing various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
- 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine
Uniqueness
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H5ClIN3 |
|---|---|
Poids moléculaire |
293.49 g/mol |
Nom IUPAC |
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-2-5-7(8)10-3-6(9)12(5)11-4/h2-3H,1H3 |
Clé InChI |
HBVSFPYHIGBZGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)C(=NC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)





![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
